molecular formula C13H14ClF2N3O2 B2754992 1-(4-Chloro-2,5-difluorobenzoyl)piperidine-4-carbohydrazide CAS No. 388094-06-2

1-(4-Chloro-2,5-difluorobenzoyl)piperidine-4-carbohydrazide

Cat. No.: B2754992
CAS No.: 388094-06-2
M. Wt: 317.72
InChI Key: LGLZGYISGJCFNV-UHFFFAOYSA-N
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Description

“1-(4-Chloro-2,5-difluorobenzoyl)piperidine-4-carbohydrazide” is a chemical compound with the CAS Number: 388094-06-2 . It has a molecular weight of 317.72 and its IUPAC name is 1-(4-chloro-2,5-difluorobenzoyl)-4-piperidinecarbohydrazide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H14ClF2N3O2/c14-9-6-10(15)8(5-11(9)16)13(21)19-3-1-7(2-4-19)12(20)18-17/h5-7H,1-4,17H2,(H,18,20) . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.


Physical And Chemical Properties Analysis

This compound is a solid . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.

Scientific Research Applications

Anticancer Activity

One of the prominent applications of compounds related to 1-(4-Chloro-2,5-difluorobenzoyl)piperidine-4-carbohydrazide is in the field of anticancer research. Synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole has shown promising results as potential anticancer agents. Studies involving the sequential synthesis of these compounds and their evaluation against cancer cell lines have demonstrated certain derivatives to exhibit strong anticancer properties, suggesting a potential for further investigation and development in cancer therapy (Rehman et al., 2018).

Antimicrobial and Antifungal Activities

The chemical framework of this compound and its derivatives has also been explored for antimicrobial and antifungal applications. Research into the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide has shown that these compounds exhibit moderate to significant antimicrobial activity against various strains of bacteria (Khalid et al., 2016). Additionally, compounds derived from 1,3,4-oxadiazole-2-carbohydrazides were identified as having potential agricultural antifungal agents, targeting specific fungal infections in plants, thereby opening new avenues for the development of agricultural fungicides (Wu et al., 2019).

Antiviral Activity

In the search for new antiviral agents, the synthesis of piperidine-4-carboxamide derivatives has led to the discovery of compounds with highly potent anti-HIV-1 activity. The incorporation of various polar groups into the piperidine-4-carboxamide framework resulted in compounds that exhibit significant inhibition of HIV-1 replication, highlighting the potential of such derivatives in HIV-1 therapy (Imamura et al., 2006).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include measures for prevention, response, storage, and disposal .

Properties

IUPAC Name

1-(4-chloro-2,5-difluorobenzoyl)piperidine-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClF2N3O2/c14-9-6-10(15)8(5-11(9)16)13(21)19-3-1-7(2-4-19)12(20)18-17/h5-7H,1-4,17H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLZGYISGJCFNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NN)C(=O)C2=CC(=C(C=C2F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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